2,3-Dibromo-N~1~,N~1~,N~4~,N~4~-tetramethylbut-2-ene-1,4-diamine
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Overview
Description
2,3-Dibromo-N~1~,N~1~,N~4~,N~4~-tetramethylbut-2-ene-1,4-diamine is an organic compound characterized by the presence of two bromine atoms and a tetramethylated butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-N~1~,N~1~,N~4~,N~4~-tetramethylbut-2-ene-1,4-diamine typically involves the bromination of alkenes. One common method is the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a bromine source, which proceeds under mild reaction conditions without the need for a catalyst or external oxidant . The reaction conditions are generally mild, with room temperature being sufficient for the bromination process.
Industrial Production Methods
Industrial production methods for this compound may involve the use of more scalable and cost-effective bromination techniques. For example, the combination of dimethyl sulfoxide (DMSO) and oxalyl bromide has been shown to be an efficient brominating reagent for various alkenes . This method offers advantages such as low cost, short reaction times, and excellent yields.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-N~1~,N~1~,N~4~,N~4~-tetramethylbut-2-ene-1,4-diamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various brominated products.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in different derivatives.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium bromide, orthoperiodic acid, and tetrabutylammonium bromide . Reaction conditions vary depending on the desired product but often involve room temperature and mild solvents such as dichloromethane.
Major Products
The major products formed from these reactions include various brominated alkanes and alkenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Dibromo-N~1~,N~1~,N~4~,N~4~-tetramethylbut-2-ene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of brominated compounds.
Biology: The compound’s brominated structure makes it useful in studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-N~1~,N~1~,N~4~,N~4~-tetramethylbut-2-ene-1,4-diamine involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The pathways involved may include halogen bonding and electrophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromobutane: A simpler brominated alkane with similar reactivity.
2,3-Dibromo-1,4-naphthoquinone: Another brominated compound with applications in organic synthesis.
2,3-Dibromo-N-methylmaleimide: A structurally related compound used in various chemical reactions.
Uniqueness
2,3-Dibromo-N~1~,N~1~,N~4~,N~4~-tetramethylbut-2-ene-1,4-diamine is unique due to its tetramethylated butene backbone, which imparts distinct chemical properties and reactivity compared to other brominated compounds. This uniqueness makes it valuable in specific research and industrial applications.
Properties
CAS No. |
880263-56-9 |
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Molecular Formula |
C8H16Br2N2 |
Molecular Weight |
300.03 g/mol |
IUPAC Name |
2,3-dibromo-N,N,N',N'-tetramethylbut-2-ene-1,4-diamine |
InChI |
InChI=1S/C8H16Br2N2/c1-11(2)5-7(9)8(10)6-12(3)4/h5-6H2,1-4H3 |
InChI Key |
ZXNJBDNQUCVLNI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=C(CN(C)C)Br)Br |
Origin of Product |
United States |
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